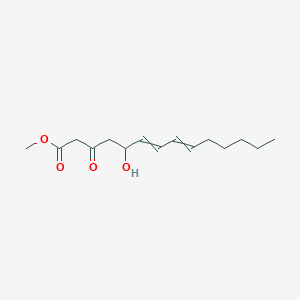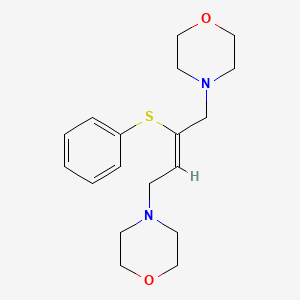![molecular formula C19H30O2 B14502491 2-[5-(4-Ethylphenoxy)-3-methylpentyl]-2,3,3-trimethyloxirane CAS No. 62823-15-8](/img/structure/B14502491.png)
2-[5-(4-Ethylphenoxy)-3-methylpentyl]-2,3,3-trimethyloxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[5-(4-Ethylphenoxy)-3-methylpentyl]-2,3,3-trimethyloxirane is an organic compound with a complex structure It is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, and various alkyl and phenoxy substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-Ethylphenoxy)-3-methylpentyl]-2,3,3-trimethyloxirane typically involves multiple steps. One common method includes the reaction of 4-ethylphenol with an appropriate alkyl halide to form the corresponding ether. This intermediate is then subjected to further reactions to introduce the oxirane ring and other substituents. The reaction conditions often involve the use of strong bases, solvents like dichloromethane, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[5-(4-Ethylphenoxy)-3-methylpentyl]-2,3,3-trimethyloxirane can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened and oxidized to form diols or other oxygenated products.
Reduction: Reduction reactions can convert the oxirane ring into alcohols or alkanes.
Substitution: The phenoxy and alkyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium hydroxide. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxirane ring can yield diols, while nucleophilic substitution can produce various substituted ethers.
Aplicaciones Científicas De Investigación
2-[5-(4-Ethylphenoxy)-3-methylpentyl]-2,3,3-trimethyloxirane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-[5-(4-Ethylphenoxy)-3-methylpentyl]-2,3,3-trimethyloxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. This reactivity is exploited in various applications, including drug development and material science.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Ethyl-3-[5-(4-ethylphenoxy)-3-methylpentyl]-2-methyloxirane
- 2,2,3-Trimethyloxirane
Uniqueness
2-[5-(4-Ethylphenoxy)-3-methylpentyl]-2,3,3-trimethyloxirane is unique due to its specific combination of substituents, which confer distinct chemical and physical properties
Propiedades
Número CAS |
62823-15-8 |
|---|---|
Fórmula molecular |
C19H30O2 |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
2-[5-(4-ethylphenoxy)-3-methylpentyl]-2,3,3-trimethyloxirane |
InChI |
InChI=1S/C19H30O2/c1-6-16-7-9-17(10-8-16)20-14-12-15(2)11-13-19(5)18(3,4)21-19/h7-10,15H,6,11-14H2,1-5H3 |
Clave InChI |
LZFDHSWCXJEPCY-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)OCCC(C)CCC2(C(O2)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-{[3-(Tridecyloxy)propyl]amino}propyl)octadecanamide](/img/structure/B14502419.png)


![6-Decyl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14502435.png)


![2-{[(Prop-2-yn-1-yl)amino]methyl}phenol](/img/structure/B14502464.png)
![Bis(2-methylphenyl)[(triethylgermyl)ethynyl]arsane](/img/structure/B14502470.png)

![4-[6-(Prop-2-en-1-yl)cyclohex-1-en-1-yl]morpholine](/img/structure/B14502474.png)


![N-(Bicyclo[2.2.2]octan-1-yl)acetamide](/img/structure/B14502497.png)
